4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an imidazo[2,1-b]thiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels involved in critical biological processes.
Mode of Action
It is known that thiazole and imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Thiazole and imidazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial growth, and cancer progression. The downstream effects of these interactions can vary widely and may include changes in cellular signaling, gene expression, and metabolic activity.
Pharmacokinetics
Thiazole and imidazole derivatives are generally known for their good bioavailability . These compounds are often well absorbed and distributed throughout the body, metabolized to various extents, and excreted via the kidneys. The specific ADME properties of this compound would depend on its exact chemical structure and could influence its overall effectiveness as a therapeutic agent.
Result of Action
Thiazole and imidazole derivatives have been found to exert a wide range of effects at the molecular and cellular levels . These can include changes in enzyme activity, alterations in cellular signaling pathways, modulation of receptor function, and impacts on gene expression. The specific effects would depend on the compound’s mode of action and the nature of its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s effectiveness can be influenced by factors within the body, such as the presence of other drugs, the individual’s metabolic rate, and the state of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through a cyclization reaction involving a thiazole derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with benzamide: The final step involves coupling the imidazo[2,1-b]thiazole derivative with a benzamide precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Fluorobenzamides: Compounds with a benzamide core substituted with a fluoro group.
Uniqueness
4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to the combination of the fluoro group and the imidazo[2,1-b]thiazole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
4-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQBHDDOMWUKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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